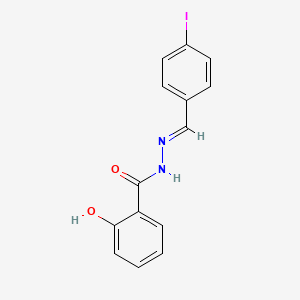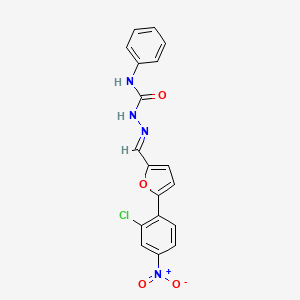![molecular formula C17H27N5O B5505127 2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5505127.png)
2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine" involves nucleophilic substitution reactions and cycloaddition processes. For example, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been synthesized via nucleophilic substitution reactions of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides, showing potential antiproliferative activity against human cancer cell lines (Mallesha et al., 2012). Similarly, cycloaddition reactions have been used to generate compounds with potential as substance P antagonists (Wu et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds in this category is often characterized by their conformation and the presence of specific functional groups that contribute to their activity. For instance, the crystal and molecular structures of related compounds have been elucidated to show the impact of substituents on the molecular conformation and the potential biological activity (Karczmarzyk & Malinka, 2004).
Applications De Recherche Scientifique
Antiproliferative Activity Against Cancer Cell Lines
A study by Mallesha et al. (2012) synthesized a series of derivatives similar to the chemical structure of interest, demonstrating antiproliferative effects against human cancer cell lines, including K562, Colo-205, MDA-MB 231, and IMR-32. Compounds from this series showed promising activity, indicating potential for further research as anticancer agents Mallesha, L., Mohana, K., Veeresh, B., Alvala, R., & Mallika, A. (2012). Archives of Pharmacal Research.
Enhancing Mass Spectrometry Signal
Qiao et al. (2011) used piperazine-based derivatives for the derivatization of carboxyl groups on peptides, improving the ionization efficiency in mass spectrometry analyses. This research highlights the utility of such compounds in enhancing analytical methodologies for proteome analysis Qiao, X., Sun, L., Chen, L., Zhou, Y., Yang, K., Liang, Z., Zhang, L., & Zhang, Y. (2011). Rapid Communications in Mass Spectrometry.
Adenosine A2a Receptor Antagonists
Vu et al. (2004) explored piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine as potent and selective adenosine A2a receptor antagonists. This research is relevant for developing treatments for conditions such as Parkinson's disease, showcasing the therapeutic potential of these compounds Vu, C., Pan, D., Peng, B., Kumaravel, G., Smits, G., Jin, X., Phadke, D., Engber, T., Huang, C., Reilly, J., Tam, S., Grant, D., Hetu, G., & Petter, R. (2004). Journal of Medicinal Chemistry.
Antibacterial and Cytotoxic Properties
Keypour et al. (2017) synthesized Mn(II) and Zn(II) macrocyclic Schiff-base complexes containing the piperazine moiety, showing cytotoxic properties against glioblastoma cell lines and antibacterial activity. These findings suggest the potential for these complexes in therapeutic applications Keypour, H., Mahmoudabadi, M., Shooshtari, A., Hosseinzadeh, L., Mohsenzadeh, F., & Gable, R. (2017). Polyhedron.
Propriétés
IUPAC Name |
cyclopentyl-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-3-18-15-12-13(2)19-17(20-15)22-10-8-21(9-11-22)16(23)14-6-4-5-7-14/h12,14H,3-11H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSVQZNHSZAOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(4-(4-(ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5505104.png)



![4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)
![5-[(5-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5505140.png)
